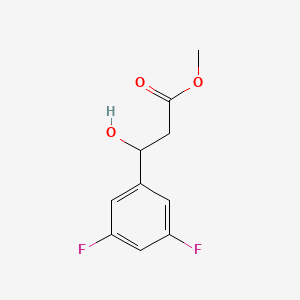

Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate

Description

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H10F2O3/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9,13H,5H2,1H3 |

InChI Key |

WRXNKNFXKXQCAS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC(=C1)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: The major product is 3-(3,5-difluorophenyl)-3-oxopropanoate.

Reduction: The major product is 3-(3,5-difluorophenyl)-3-hydroxypropanol.

Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The difluorophenyl group can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Hydroxy vs. Amino Derivatives

Replacing the hydroxyl group (-OH) with an amino group (-NH₂) significantly alters physicochemical properties. For instance:

- This increases solubility in polar solvents but reduces metabolic stability due to amine reactivity .

- The hydroxyl group in Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate enhances hydrogen-bonding capacity, improving interactions in crystallographic or enzymatic contexts .

Ester Group Variations

- Ethyl 3-hydroxy-3-phenylpropanoate (MW: 194.23 g/mol) features an ethyl ester instead of methyl. The longer alkyl chain slightly increases lipophilicity (predicted logP: 1.12 vs. 1.45 for the methyl-difluoro analog) but may reduce volatility .

Substituent Effects on Aromatic Rings

Fluorine vs. Chlorine vs. Trifluoromethyl Groups

The electronic and steric effects of aromatic substituents critically influence reactivity and applications:

- Fluorine: The 3,5-difluoro substitution provides moderate electron-withdrawing effects, lowering the pKa of the hydroxyl group compared to non-fluorinated analogs. This enhances stability under acidic conditions .

- Trifluoromethyl: The -CF₃ group introduces pronounced electron-withdrawing effects, which may stabilize negative charges in intermediates but reduce solubility in polar solvents like water .

Data Table: Comparative Analysis of Structural Analogs

Biological Activity

Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structural features, including a hydroxyl group and a difluorophenyl moiety, contribute to its reactivity and interaction with biological systems.

Chemical Structure

The chemical structure of Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate can be represented as follows:

- Molecular Formula: CHFO

- Molecular Weight: Approximately 232.19 g/mol

The presence of the difluorophenyl group enhances the compound's stability and binding affinity to its biological targets.

The mechanism of action of Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is believed to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways.

- Receptor Interaction: It can interact with various receptors, modulating signaling pathways related to cell growth and apoptosis.

- Hydrogen Bonding: The hydroxyl and ester groups facilitate hydrogen bonding with enzymes and receptors, influencing their activity.

Antimicrobial Activity

Research indicates that Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's ability to disrupt microbial cell membranes is a key factor in its antimicrobial action.

Anticancer Properties

Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate has shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through the inhibition of topoisomerase II, a critical enzyme for DNA replication . Its potential as a chemotherapeutic agent is currently under investigation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the compound's efficacy against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that the compound possesses considerable potential as an antimicrobial agent.

- Anticancer Activity : In a recent study involving human cancer cell lines, Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate demonstrated significant antiproliferative effects with an IC50 value of 15 µM. This indicates its potential utility in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate | Hydroxyl group and difluorophenyl moiety | Antimicrobial, Anticancer |

| Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate | Hydroxyl group with a fluorophenyl moiety | Moderate Anticancer |

The comparison highlights Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate's unique advantages due to the positioning of the fluorine atoms which may enhance its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via esterification of 3-(3,5-difluorophenyl)-3-hydroxypropanoic acid using methanol under acid catalysis. Optimization involves adjusting reaction temperature (60–80°C), stoichiometric ratios (1:2 acid-to-methanol), and catalytic agents (e.g., H₂SO₄). Process sustainability improvements, such as microwave-assisted synthesis, can enhance reaction efficiency and reduce byproducts, as demonstrated in analogous fluorinated compound syntheses .

Q. How can researchers confirm the structural integrity of Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the ester and hydroxyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Ultra-High-Performance Liquid Chromatography (UHPLC) with electrospray ionization (ESI-MS) ensures purity (>95%) and detects impurities .

Q. What purification methods are effective for removing byproducts in the synthesis of this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates the target compound from unreacted precursors. Recrystallization in ethanol/water mixtures improves purity, while preparative HPLC resolves stereoisomers or regioisomers .

Advanced Research Questions

Q. What computational docking strategies are suitable for predicting the binding interactions of this compound with target enzymes?

- Methodological Answer : AutoDock4 with flexible sidechain receptor modeling enables accurate docking simulations. Redocking experiments (e.g., 188 ligand-protein complexes) validate pose reproducibility, while cross-docking with flexible HIV protease residues (e.g., 87 complexes) assesses specificity . Grid-based scoring and covalent docking modifications are recommended for studying irreversible binding .

Q. How can fluorinated analogs like this compound be utilized in probing enzyme activity or protein-ligand interactions?

- Methodological Answer : Fluorine atoms enhance binding affinity via hydrophobic interactions and serve as ¹⁹F NMR probes. For example, derivatives with diazirine moieties (e.g., 2-(3-(but-3-en-1-yl)-3H-diazirin-3-yl)ethyl propanoate) enable photoaffinity labeling to map binding sites in proteases .

Q. What strategies mitigate challenges in introducing the 3,5-difluorophenyl moiety during synthesis?

- Methodological Answer : Electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions on aryl precursors ensures regioselectivity. Protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers prevents side reactions during coupling steps .

Q. How to analyze contradictory data from docking studies versus experimental binding assays?

- Methodological Answer : Discrepancies arise from rigid receptor assumptions in docking. Validate computational predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Adjust docking parameters (e.g., solvation effects, entropy corrections) to align with experimental ΔG values .

Q. What analytical methods ensure the compound's stability under various storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.